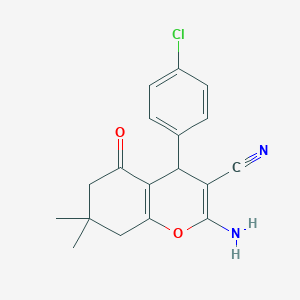

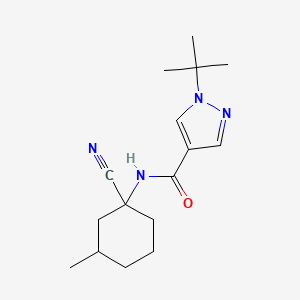

N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

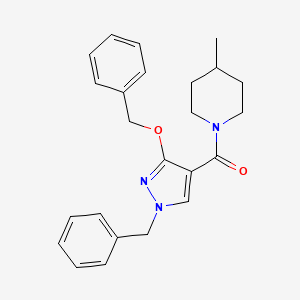

“N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide” is a chemical compound. Based on its name, it likely contains a cyanomethyl group (-CH2CN), a 3-methylphenoxy group (a phenoxy group with a methyl group at the 3rd position), and a butanamide group (a four-carbon chain with an amide group at one end) .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3-methylphenol compound with a suitable bromo or chloro compound to introduce the phenoxy group, followed by a reaction with a cyanomethyl compound to introduce the cyanomethyl group . The final step would likely involve the formation of the amide group .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the cyanomethyl, 3-methylphenoxy, and butanamide groups . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the cyanomethyl, 3-methylphenoxy, and butanamide groups . These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the cyanomethyl, 3-methylphenoxy, and butanamide groups . For example, the presence of the polar amide group could potentially influence the compound’s solubility in various solvents .Scientific Research Applications

Renewable Thermosetting Resins

A renewable bisphenol, synthesized through a solvent-free, Ru-catalyzed olefin metathesis coupling reaction followed by hydrogenation, was used to create a new bis(cyanate) ester with significant thermal stability and a glass transition temperature (Tg) of 186°C. This development emphasizes the potential of N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide derivatives for high-performance, sustainable resins suited for maritime environments, showcasing the shift towards full-performance resins from renewable feedstocks (Harvey et al., 2014).

Electrocatalytic Synthesis of Hydrogen Peroxide

Mesoporous nitrogen-doped carbon derived from the ionic liquid N-butyl-3-methylpyridinium dicyanamide showcases a highly active, economical, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This innovation points to a safe, sustainable, and cost-efficient method for producing hydrogen peroxide in a flow-reactor-based system (Fellinger et al., 2012).

Catecholase Activity with Nickel(II) Complexes

The synthesis of dinuclear and polymeric Ni(II) complexes utilizing phenol-based compartmental ligands, including dicyanamide as a bridging ligand, aimed to explore their catecholase-like activity. These complexes, active in catalyzing the aerobic oxidation of catechol to benzoquinone in the presence of hydrogen peroxide, reveal the potential of N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide and its derivatives in mimicking enzymatic activities relevant to biomedical research and environmental applications (Ghosh et al., 2014).

properties

IUPAC Name |

N-(cyanomethyl)-2-(3-methylphenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-12(13(16)15-8-7-14)17-11-6-4-5-10(2)9-11/h4-6,9,12H,3,8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDULRHIYYLSCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC#N)OC1=CC=CC(=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2944061.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2944063.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2944064.png)

![N-(benzo[d]thiazol-2-yl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2944073.png)

![2-butylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2944078.png)